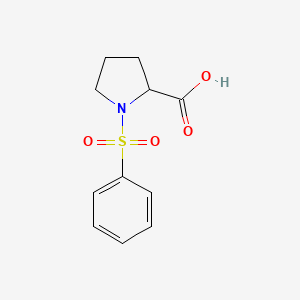

3-(Dibenzylamino)-2,2-difluoropropanoic acid

Overview

Description

The compound 3-(Dibenzylamino)-2,2-difluoropropanoic acid is not directly mentioned in the provided papers. However, the synthesis of related compounds, such as 3-fluoroaspartic acid, involves reactions that could be pertinent to the synthesis and analysis of 3-(Dibenzylamino)-2,2-difluoropropanoic acid. The synthesis of 3-fluoroaspartic acid, for instance, includes the use of dibenzylamine, which is structurally related to the dibenzylamino group in the compound of interest .

Synthesis Analysis

The synthesis of compounds related to 3-(Dibenzylamino)-2,2-difluoropropanoic acid involves multiple steps, including the reaction of dibenzyl difluoromaleate with dibenzylamine. This reaction is followed by a reduction step using sodium cyanoborohydride to yield a dibenzylamino-fluorinated succinate. Subsequent hydrogenolysis removes the benzyl protecting groups to afford the final product, which in the case of the paper is fluoroaspartic acid . This method could potentially be adapted for the synthesis of 3-(Dibenzylamino)-2,2-difluoropropanoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

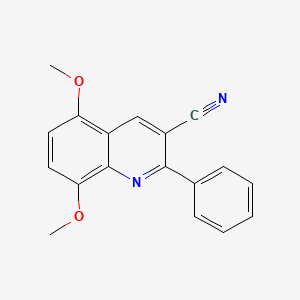

The molecular structure of 3-(Dibenzylamino)-2,2-difluoropropanoic acid would include a dibenzylamino group attached to a difluoropropanoic acid backbone. The stereochemistry of such compounds is an important consideration, as it can significantly affect their chemical properties and biological activity. The paper discussing the synthesis of 3-fluoroaspartic acid mentions the importance of stereochemistry in the intermediates and final products .

Chemical Reactions Analysis

While the specific chemical reactions of 3-(Dibenzylamino)-2,2-difluoropropanoic acid are not detailed in the provided papers, the reactions involving similar compounds suggest that the dibenzylamino group could be involved in nucleophilic substitution reactions, and the difluoromethyl group could affect the acidity and reactivity of the carboxylic acid moiety. The presence of fluorine atoms often alters the chemical behavior of organic molecules due to their electronegativity and the stability of the carbon-fluorine bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Dibenzylamino)-2,2-difluoropropanoic acid can be inferred to some extent from related compounds. The presence of fluorine atoms is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility. The dibenzylamino group may contribute to the overall bulkiness of the molecule, influencing its solubility and potential interactions with biological targets. The paper on the determination of serotonin in plasma using a derivatization reagent does not directly relate to the physical and chemical properties of 3-(Dibenzylamino)-2,2-difluoropropanoic acid but does highlight the importance of understanding such properties in the context of analytical chemistry .

Scientific Research Applications

1. Synthesis and Stereochemistry

3-(Dibenzylamino)-2,2-difluoropropanoic acid and its derivatives play a significant role in the field of organic synthesis and stereochemistry. For instance, Jones et al. (2016) focused on the synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers, emphasizing the stereochemical aspects of these compounds (Jones et al., 2016).

2. Cyclopropanation Processes

Davies et al. (2007) explored the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene, demonstrating its potential in generating specific diastereoisomers of cyclopropane (Davies et al., 2007).

3. Antiproliferative Activity

Research by Cocco et al. (2005) showed that certain dibenzylamino derivatives, such as 2,6-dibenzylamino-3,5-dicyanopyridines, exhibit notable anticancer activity against various human cancer cell lines (Cocco et al., 2005).

4. Synthesis of Amino Acids and Alcohols

Several studies have demonstrated the use of dibenzylamino derivatives in the synthesis of amino acids and alcohols. For instance, Andrés et al. (2004) reported the diastereoselective synthesis of β-amino-α-(trifluoromethyl) alcohols from homochiral α-dibenzylamino aldehydes (Andrés et al., 2004).

5. Photocycloaddition in Crystalline State

Hasegawa et al. (2001) investigated the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state, highlighting the importance of weak intermolecular interactions in such reactions (Hasegawa et al., 2001).

6. Synthesis of Enantioenriched Piperidin-3-ols

Andrés et al. (2007) demonstrated the synthesis of enantioenriched 2- and 2,6-substituted piperidin-3-ols from α-dibenzylamino aldehydes, showing the potential of these compounds in generating specific stereochemically enriched structures (Andrés et al., 2007).

7. As Chiral Building Blocks

Reetz and Lee (2001) highlighted the use of N,N-dibenzylamino aldehydes as chiral building blocks in synthetic organic chemistry, opening pathways to synthesize complex organic structures (Reetz & Lee, 2001).

properties

IUPAC Name |

3-(dibenzylamino)-2,2-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2/c18-17(19,16(21)22)13-20(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMXRMKJPFZDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dibenzylamino)-2,2-difluoropropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)

![6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3038649.png)

![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)

![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)